molecular formula C11H11BrN2O B1522712 1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole CAS No. 1150271-30-9

1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole

Cat. No. B1522712
CAS RN: 1150271-30-9
M. Wt: 267.12 g/mol
InChI Key: BRGYKVOROQGFLJ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole, also known as BPEP, is a heterocyclic compound that is used in a variety of scientific applications. It is a five-membered ring system comprised of one carbon atom, two nitrogen atoms, and two oxygen atoms. BPEP is a highly versatile compound and has been used in the synthesis of various organic compounds, in the study of biochemical and physiological processes, and in the development of novel therapeutic agents.

Scientific Research Applications

. The bromophenoxy group can act as a precursor for further chemical modifications, making it valuable for synthesizing novel therapeutic agents.

Material Science

In material science, the compound’s ability to act as a polymerization initiator is explored. Its structural properties could be utilized to create new polymeric materials with potential applications in electronics or coatings .

Chemical Synthesis

The bromine atom in this compound serves as a good leaving group, which is advantageous in cross-coupling reactions. This makes it a useful reagent in the synthesis of complex organic molecules .

Chromatography

As a standard or reference compound in chromatographic analysis, 1-(2-(4-Bromophenoxy)ethyl)pyrazole can help in the identification and quantification of similar compounds in mixtures .

Analytical Chemistry

In analytical chemistry, this compound could be used to develop new analytical methods for detecting pyrazole derivatives, which are important in various industrial and pharmaceutical applications .

Agrochemical Research

The pyrazole ring is a common feature in many agrochemicals. Research into the modification of this compound could lead to the development of new pesticides or herbicides .

Biotechnology

In biotechnology, the compound’s interactions with biological macromolecules could be studied to understand its potential as a bioactive molecule, which could have implications in the design of biosensors or as a part of bioconjugates .

Environmental Science

This compound could be used in environmental science to study the degradation of pyrazole derivatives in the environment or to develop methods for the removal of such compounds from wastewater .

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGYKVOROQGFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675028
Record name 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150271-30-9
Record name 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 1-bromo-4-(2-bromoethoxy)benzene (1.00 g, 3.57 mmol), pyrazole (0.360 g, 5.36 mmol) and cesium carbonate (1.75 g, 5.36 mmol) in acetonitrile (10 mL) was heated at 80° C. and stirred for 2 hours. The reaction mixture was filtered. The filtrate was concentrated in vacuo to give a white solid, which was purified by silica gel chromatography to give the title compound (1.0 g, 100%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.56 (d, 1H) 7.54 (d, 1H) 7.35 (d, 2H), 6.74 (d, 2H), 6.26 (m, 1H), 4.53 (t, 2H), 4.30 (t, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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